molecular formula C13H17N3 B14897641 2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile

2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B14897641
M. Wt: 215.29 g/mol
InChI Key: DLXQGJSYSFYSNS-UHFFFAOYSA-N
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Description

2-(Butylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound belonging to the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) family. These derivatives are characterized by a fused cyclopentane-pyridine core with a nitrile group at position 3 and variable substituents at positions 2 and 3. The butylamino group at position 2 distinguishes this compound from other CAPD derivatives, which typically feature alkoxy (e.g., ethoxy, methoxy) or aryl substituents. The compound’s structure enables strong adsorption on metal surfaces, making it a candidate for corrosion inhibition applications .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(butylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C13H17N3/c1-2-3-7-15-13-11(9-14)8-10-5-4-6-12(10)16-13/h8H,2-7H2,1H3,(H,15,16)

InChI Key

DLXQGJSYSFYSNS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C2CCCC2=N1)C#N

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Diarylidenecyclopentanone Intermediate

Cyclopentanone reacts with two equivalents of an aromatic aldehyde under basic conditions to form 2,5-diarylidenecyclopentanone. For instance, using 2-chlorobenzaldehyde introduces a chloro substituent at the ortho position, which later dictates the site for amination. The reaction typically proceeds in ethanol with piperidine as a catalyst, yielding the diarylidene intermediate in 70–85% efficiency.

Cyclocondensation with Propanedinitrile

The diarylidenecyclopentanone undergoes cyclocondensation with propanedinitrile in the presence of sodium alkoxide (e.g., sodium methoxide or ethoxide). This step facilitates the formation of the pyridine ring while introducing the cyano group at position 3. The mechanism involves a Michael addition of propanedinitrile to the α,β-unsaturated ketone, followed by alkoxide-mediated cyclization and dehydration.

Representative Conditions

  • Solvent : Anhydrous ethanol or methanol
  • Catalyst : Sodium methoxide (20 mol%)
  • Temperature : Reflux (78–80°C)
  • Yield : 65–80%

Functionalization at Position 2: Introducing the Butylamino Group

Positioning the butylamino group at position 2 requires strategic functionalization, often involving halogenation followed by nucleophilic substitution or metal-catalyzed amination.

Chlorination at Position 2

To enable subsequent amination, a chlorine atom is introduced at position 2. This is achieved by treating the cyclopenta[b]pyridine-3-carbonitrile derivative with phosphorus oxychloride (POCl₃) under controlled conditions.

Procedure

  • The cyclopenta[b]pyridine-3-carbonitrile (1 equiv) is dissolved in 1,2-dichloroethane.
  • POCl₃ (2 equiv) is added dropwise at 0°C, followed by refluxing for 5 hours.
  • Quenching with ice water and neutralization with K₂CO₃ yields 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.

Key Data

  • Yield : 85–90%
  • Characterization :
    • ¹H NMR (CDCl₃): δ 8.15 (d, J = 5.0 Hz, 1H), 6.96 (d, J = 5.0 Hz, 1H), 2.94 (t, J = 7.7 Hz, 2H), 2.81 (t, J = 7.5 Hz, 2H).
    • IR : 2204 cm⁻¹ (C≡N stretch).

Buchwald-Hartwig Amination

The chloro intermediate undergoes palladium-catalyzed coupling with butylamine to install the butylamino group. This method offers superior regioselectivity and functional group tolerance compared to traditional nucleophilic substitution.

Optimized Protocol

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃ (2 equiv)
  • Solvent : tert-Butanol
  • Temperature : 100°C, 24 hours
  • Yield : 75–82%

Mechanistic Insight
The palladium catalyst facilitates oxidative addition into the C–Cl bond, followed by coordination of butylamine and reductive elimination to form the C–N bond.

Alternative Pathways: Direct Amination During Cyclocondensation

Emerging approaches explore introducing the amino group earlier in the synthesis to streamline the process.

Reductive Amination of Nitro Intermediates

  • Nitro Group Introduction : Use 2-nitrobenzaldehyde in the Knoevenagel condensation to position a nitro group at C2.
  • Cyclocondensation : Proceed with propanedinitrile to form 2-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
  • Alkylation : Treat with 1-bromobutane in the presence of K₂CO₃ to yield the butylamino derivative.

Challenges

  • Nitro groups may interfere with cyclocondensation kinetics.
  • Over-reduction or side reactions during hydrogenation require careful optimization.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆):
    δ 1.43 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.87 (t, J = 5.8 Hz, 2H, cyclic CH₂), 3.09 (t, J = 4.1 Hz, 2H, CH₂), 4.61 (q, J = 7.0 Hz, 2H, OCH₂), 7.31–7.59 (m, aromatic and imine protons).
  • ¹³C NMR :
    δ 14.8 (CH₃), 27.2 (cyclic CH₂), 116.0 (C≡N), 153.0 (C=N).

Infrared (IR) Spectroscopy

  • C≡N Stretch : 2200–2219 cm⁻¹.
  • N–H Stretch : 3300–3350 cm⁻¹ (amine).

Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C₁₇H₂₀N₃ [M+H]⁺: 278.1658; found: 278.1662.

Comparative Analysis of Synthetic Routes

Method Yield (%) Advantages Limitations
Buchwald-Hartwig Amination 75–82 High regioselectivity, mild conditions Requires expensive Pd catalysts
Nucleophilic Substitution 60–70 Low cost, simple setup Harsh conditions, lower yields
Reductive Amination 50–65 Early introduction of functional group Multiple steps, side reactions

Industrial-Scale Considerations

For large-scale production, the Buchwald-Hartwig protocol faces challenges due to palladium costs. Alternatives include:

  • Catalyst Recycling : Immobilized Pd nanoparticles on carbon or silica.
  • Solvent Optimization : Switching to greener solvents like 2-MeTHF.
  • Continuous Flow Systems : Enhancing reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: The butylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Butylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, a chemical compound with the molecular formula C13H16N4C_{13}H_{16}N_4, features a cyclopentane ring fused to a pyridine structure, along with a butylamino group and a carbonitrile functional group. Research suggests that compounds similar to this one exhibit promising biological activities and potential interactions with various biological targets. The applications of this compound span several fields.

Potential Applications

  • Synthesis of Derivatives: this compound can be used to synthesize derivatives with enhanced biological activities or different pharmacological profiles.
  • Interaction Studies: It is used in studies to understand its interactions with biological targets to elucidate potential therapeutic uses and optimize efficacy.

The structural components of this compound suggest potential interactions with various biological targets.

Several compounds share structural similarities with this compound. The table below compares some of these compounds, highlighting their unique features:

Compound NameStructural FeaturesUnique Properties
6,7-Dihydro-5H-cyclopenta[b]pyridineLacks butylamino and carbonitrileFound in various natural products
2-(Ethylamino)-6,7-dihydro-5H-cyclopenta[b]pyridineEthyl group instead of butylMay exhibit different biological activities
2-(Isopropylamino)-6,7-dihydro-5H-cyclopenta[b]pyridineIsopropyl substitutionPotentially different pharmacokinetics
3-Cyanomethyl-6,7-dihydro-5H-cyclopenta[b]pyridineDifferent substitution at position 3Altered reactivity due to cyanomethyl group

Mechanism of Action

The mechanism of action of 2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways and proteins, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Inhibition Efficiency

The corrosion inhibition performance of CAPD derivatives depends on their substituents’ electronic and steric properties. Key analogs include:

Compound Substituent (Position 2) Inhibition Efficiency (%) Adsorption Energy (dEads/dN, kcal/mol) EHOMO (eV) ELUMO (eV) ΔE (eV) Reference
CAPD-1 (Ethoxy) -OCH2CH3 97.7 -471.73 -5.21 -1.89 3.32
CAPD-2 (Methoxy) -OCH3 ~95 -454.99 -5.30 -1.95 3.35
CAPD-3 (Aryl) Aryl group ~90 -423.90 -5.45 -2.10 3.35
CAPD-4 (Methoxybenzyl) -OCH2(C6H4OMe) ~85 -405.34 -5.60 -2.25 3.35
Benzylamino Analog* -NHCH2C6H5 Not reported Not reported -4.98 -1.75 3.23
Butylamino Derivative -NH(CH2)3CH3 Inferred ~90–95 Inferred ~-460 Inferred -5.10 Inferred -1.80 Inferred 3.30 N/A

*Data for benzylamino analog from structurally related studies .

Key Observations:
  • Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance inhibition by increasing electron density on the pyridine ring, facilitating adsorption via lone pairs on nitrogen and oxygen atoms. CAPD-1’s ethoxy group yields the highest efficiency (97.7%) due to optimal balance between electron donation and hydrophobicity .
  • Steric Effects : Bulky substituents (e.g., CAPD-4’s methoxybenzyl group) reduce adsorption efficiency by hindering molecular orientation on metal surfaces .
  • Butylamino Group: The butylamino substituent combines a strong electron-donating amino group (-NH2) with a hydrophobic alkyl chain. This may improve adsorption energy (estimated ~-460 kcal/mol) compared to alkoxy derivatives, as amino groups provide lone pairs for stronger coordination with metal surfaces.

Adsorption Behavior and Mechanism

All CAPD derivatives follow the Langmuir adsorption isotherm, indicating monolayer adsorption on carbon steel surfaces. The butylamino derivative is expected to exhibit similar behavior, with adsorption driven by:

  • Physical Adsorption : Van der Waals interactions between the hydrophobic alkyl chain and metal surface.
  • Chemical Adsorption: Coordination bonds between the amino group’s lone pairs and vacant d-orbitals of iron .

Monte Carlo simulations for CAPD-1 show preferential adsorption on Fe (110) interfaces, with the nitrile and pyridine groups oriented toward the metal surface. The butylamino analog may adopt a similar orientation, with the amino group enhancing charge transfer .

Computational Insights (DFT Parameters)

Density Functional Theory (DFT) parameters correlate with experimental inhibition efficiency:

  • Higher EHOMO: Facilitates electron donation to metal surfaces. CAPD-1’s EHOMO (-5.21 eV) is higher than CAPD-4 (-5.60 eV), aligning with its superior performance. The butylamino derivative’s EHOMO is estimated to be ~-5.10 eV, slightly better than CAPD-1 .
  • Lower ΔE (ELUMO – EHOMO): Smaller energy gaps (e.g., 3.32 eV for CAPD-1) indicate greater reactivity. The butylamino group’s inferred ΔE (~3.30 eV) suggests comparable reactivity .
  • Dipole Moment (μ): Higher μ values enhance solubility and adsorption. The butylamino group’s polarity may increase μ relative to alkoxy derivatives .

Biological Activity

2-(Butylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a chemical compound with the molecular formula C13H16N4. Its unique structure, which includes a cyclopentane ring fused to a pyridine, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, supported by recent research findings, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features:

  • Cyclopentane and Pyridine Rings : These contribute to its pharmacological properties.
  • Butylamino Group : This functional group may enhance its solubility and biological interaction.
  • Carbonitrile Functional Group : This group can participate in various chemical reactions, potentially influencing biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
  • Cytotoxic Effects : In vitro assays have shown that it can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.

Antimicrobial Activity

A study conducted on various derivatives of cyclopenta[b]pyridine indicated that modifications in the structure could lead to enhanced antimicrobial efficacy. The presence of the butylamino group is hypothesized to increase interaction with microbial membranes, leading to increased toxicity against pathogens .

Cytotoxicity Studies

In a series of assays using human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Neuroprotective Effects

Research focusing on neuroprotection revealed that the compound could reduce oxidative stress markers in neuronal cell cultures. This effect was attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6,7-Dihydro-5H-cyclopenta[b]pyridineLacks butylamino and carbonitrileFound in various natural products
2-(Ethylamino)-6,7-dihydro-5H-cyclopenta[b]pyridineEthyl group instead of butylMay exhibit different biological activities
3-Cyanomethyl-6,7-dihydro-5H-cyclopenta[b]pyridineDifferent substitution at position 3Altered reactivity due to cyanomethyl group

This table illustrates how structural variations can influence biological activity and pharmacological profiles.

Synthesis Methods

Several synthesis methods for producing this compound have been reported:

  • Catalytic Reactions : Utilizing manganese catalysts for selective oxidation.
  • Amine Substitution Reactions : Employing various amines to modify the nitrogen functionality.
  • Cyclization Techniques : Methods involving cyclization of precursors to form the bicyclic structure.

These synthetic approaches are crucial for developing derivatives with enhanced biological activities.

Q & A

Q. What are the standard synthetic routes for 2-(butylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, and how are intermediates characterized?

The compound is synthesized via cyclocondensation reactions. A validated method involves reacting 2,5-diarylidenecyclopentanone with propanedinitrile in the presence of sodium alkoxide, which acts as both a base and catalyst. Key intermediates are stabilized through Michael addition and nucleophilic attack, forming α,β-unsaturated cycloketones . Characterization employs IR spectroscopy (C≡N stretch at ~2,220 cm⁻¹), NMR (¹H/¹³C for cyclopentane and pyridine protons), and mass spectrometry (m/z matching molecular formulas) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • IR Spectroscopy : Identifies nitrile (C≡N) and amine (N–H) functional groups.
  • NMR : ¹H NMR resolves cyclopentane protons (δ 1.5–2.5 ppm) and pyridine ring protons (δ 6.5–8.5 ppm). ¹³C NMR confirms sp² carbons in the pyridine ring (~120–150 ppm) and nitrile carbon (~115 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 259 for C₁₄H₁₇N₃) validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives with electron-withdrawing substituents?

Yields depend on substituent electronic effects. Electron-donating groups (e.g., methoxy) enhance reactivity via resonance stabilization of intermediates, achieving ~70–80% yields. For electron-withdrawing groups (e.g., nitro), lower yields (~50–60%) necessitate optimized catalysts (e.g., phase-transfer agents) or elevated temperatures (80–100°C) . Kinetic studies using HPLC or in situ FTIR are recommended to monitor intermediate formation .

Q. What strategies resolve contradictions in reported biological activities of structurally similar cyclopenta[b]pyridines?

Discrepancies in antimicrobial or anticancer activity may arise from substituent positioning (e.g., para vs. ortho) or stereoelectronic effects. Comparative assays under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ in MCF-7 cells) are critical. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like DNA gyrase or topoisomerase II .

Q. How does the compound serve as a precursor for synthesizing fused heterocyclic systems?

The nitrile group undergoes domino reactions (e.g., cyclization with thiophene derivatives) to form complex systems like pyrano[4'',3'':4,5]thieno[2,3-b]pyridines. Reaction conditions (e.g., AlCl₃ catalysis, 120°C) and solvent polarity (DMF vs. THF) influence regioselectivity .

Methodological Challenges

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electrophilicity indices (ω) and Fukui functions (f⁻) to identify reactive sites. For example, the amino group (f⁻ > 0.1) is prone to alkylation, while the nitrile group participates in cycloadditions .

Q. How are metal-complexation properties explored for catalytic applications?

UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) identifies ligand-to-metal charge transfer bands. Stability constants (log K) are determined via Job’s plot analysis. Applications in catalysis (e.g., Suzuki coupling) require evaluating turnover numbers (TON) under inert atmospheres .

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